Bienvenue dans la boutique en ligne BenchChem!

N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine

Thienopyrimidine isomerism Scaffold selection Kinase inhibitor design

Fragment screening campaigns often suffer from cryo-artifacts, where hits fail to reproduce at physiological temperature. This thieno[2,3-d]pyrimidine fragment solves that problem with validated room-temperature binding to PTP1B allosteric sites-a property held by ≤39% of cryo-hits. • 6 PDB depositions (5QDU, 5R5E, 7FRG, 7GS8, 5QI4, 5RHW) across 4 targets: PTP1B, PARP14, NUDT22, Zika NS3 helicase • Triple-positive NMR validation against SARS-CoV-2 RNA elements • Serves as calibration standard for PanDDA fragment detection pipelines with robust multi-temperature electron density references

Molecular Formula C10H13N3S
Molecular Weight 207.3
CAS No. 690684-98-1
Cat. No. B2462836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine
CAS690684-98-1
Molecular FormulaC10H13N3S
Molecular Weight207.3
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)N(C)C)C
InChIInChI=1S/C10H13N3S/c1-6-7(2)14-10-8(6)9(13(3)4)11-5-12-10/h5H,1-4H3
InChIKeyYFDMPSHJDVETSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N,N,5,6-Tetramethylthieno[2,3-d]pyrimidin-4-amine: Fragment Chemistry and Screening Overview


N,N,5,6-Tetramethylthieno[2,3-d]pyrimidin-4-amine (PDB ligand code GV1; MW 207.30 g/mol; formula C₁₀H₁₃N₃S) is a fragment-sized thieno[2,3-d]pyrimidine derivative featuring N,N-dimethylamino substitution at the 4-position and methyl groups at the 5- and 6-positions of the fused thiophene ring [1]. It was distributed as part of the Diamond-SGC i04-1 poised fragment library (internal identifiers FMOPL000466a and Z31222641) and has been the subject of extensive crystallographic characterization through the PanDDA analysis pipeline across multiple protein targets [2]. The compound has been deposited in six Protein Data Bank entries co-crystallized with four distinct protein targets: PTP1B (PDB: 5QDU, 5R5E, 7FRG, 7GS8), PARP14 macrodomain 3 (PDB: 5QI4), NUDT22 (PDB: 5R5E), and Zika virus NS3 helicase (PDB: 5RHW) [3]. It has also been screened by ligand-observed NMR against SARS-CoV-2 RNA regulatory elements [4]. These data establish it as one of the more extensively structurally characterized fragments within the thienopyrimidine chemical space.

Thienopyrimidine Isomer and Substitution Pattern Selectivity


The thienopyrimidine scaffold exists in three constitutional isomers—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—which differ in the ring-fusion geometry and consequently in hydrogen-bonding presentation, electrostatic surface distribution, and target-binding profiles [1]. Published comparative data demonstrate that the [2,3-d] isomer can exhibit substantially different inhibitory potency relative to the corresponding [3,2-d] isomer when assayed against the same enzyme target, with differences exceeding 50 percentage points in % inhibition at matched concentration [2]. Furthermore, the presence of the N,N-dimethylamino group at the 4-position distinguishes this compound from 4-unsubstituted, 4-oxo (thienopyrimidinone), or 4-aryl-amino thienopyrimidine fragments, each of which presents distinct pharmacophoric features for target engagement [3]. Within the PanDDA fragment screening framework, N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine was identified as binding to PTP1B under both cryogenic and room-temperature conditions, while a substantial fraction (61–71%) of other fragment hits from the same screen failed to reproduce binding at physiological temperature, underscoring that even within a shared screening library, individual fragments cannot be assumed to behave interchangeably [4].

Quantitative Evidence Supporting Selection


Isomeric Scaffold Potency Differential

The thieno[2,3-d]pyrimidine isomer, which constitutes the core scaffold of this compound, has been shown to exhibit markedly higher inhibitory potency than the corresponding thieno[3,2-d]pyrimidine isomer when evaluated at a matched concentration of 10 µM against the same biological target. Representative pair: compound Fa-29 (thieno[2,3-d]pyrimidinium head) achieved 100.00% inhibition, while the corresponding thieno[3,2-d]pyrimidinium analogue Ff-36 yielded 84.47% inhibition—a reduction of 15.53 percentage points [1]. Another comparison: Fa-33 (thieno[2,3-d]) 98.9% vs. Ff-6 (thieno[3,2-d]) 46.43%. This evidence, while derived from different substitution patterns than the target compound, establishes that the [2,3-d] ring fusion geometry is not functionally interchangeable with the [3,2-d] geometry [1].

Thienopyrimidine isomerism Scaffold selection Kinase inhibitor design Structure–activity relationship

Allosteric Binding Reproducibility at Room Temperature

In the 2023 eLife study by Skaist Mehlman et al., two room-temperature (RT) crystallographic fragment screens were conducted against PTP1B using many of the same fragments from the prior cryogenic screen. Across the combined RT screens, only 29 of 137 total soaked fragments (21.2%) yielded detectable binding events. Among cryo-hits specifically, the reproduction rate at RT was 39% (15/38) for the single-crystal protocol and 29% (14/48) for the in situ protocol [1]. N,N,5,6-Tetramethylthieno[2,3-d]pyrimidin-4-amine (fragment Z31222641 / PDB: 7FRG) was among the fragments that maintained binding at RT and was deposited as a PanDDA analysis group structure. Furthermore, in the 2024 computational reanalysis study (Mehlman, Ginn & Keedy, bioRxiv), this compound was identified among 65 new fragment hits from the same large-scale crystallographic screen, having been detected via PanDDA re-processing that revealed approximately 50% more ligand-bound states than initially reported [2]. The compound was modeled at an occupancy of 4 molecules in the asymmetric unit of PDB 5QDU and 5 molecules in PDB 7GS8, with binding localized to allosteric sites of PTP1B rather than the active site [3].

Room-temperature crystallography Fragment screening PTP1B allostery Binding occupancy

Multi-Target Crystallographic Engagement

N,N,5,6-Tetramethylthieno[2,3-d]pyrimidin-4-amine has been co-crystallized and deposited in the PDB in complex with four structurally and functionally distinct protein targets: (i) PTP1B, a tyrosine phosphatase and diabetes/cancer target (PDB: 5QDU, 5R5E, 7FRG, 7GS8); (ii) PARP14 macrodomain 3, involved in ADP-ribosylation signaling (PDB: 5QI4); (iii) NUDT22, a nucleotide diphosphatase (PDB: 5R5E); and (iv) Zika virus NS3 helicase, a viral replication enzyme (PDB: 5RHW) [1]. This breadth of validated crystallographic engagement across four targets spanning human signaling enzymes and a viral protein is atypical for a fragment of this size (MW 207.30, 27 atoms). For context, the majority of fragments from the same Diamond-SGC i04-1 library were observed to bind only a single target in the PanDDA deposition series [2]. The compound's PDB ligand page lists six entries total—a deposition count that exceeds the median for fragment-sized ligands in the PDB, which is typically 1–2 entries per fragment from screening campaigns [3].

Polypharmacology Fragment promiscuity Crystallographic fragment screening Target profiling

Solution-Phase RNA Binding Validation

In the COVID-19 NMR consortium screen of 768 fragments against the SARS-CoV-2 SL3base RNA regulatory element, N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine (Z31222641) registered as a triple-positive hit across all three ligand-observed NMR assays: WaterLOGSY (LOGSY factor: 1.55 a.u.), T2 relaxation (43% reduction), and chemical shift perturbation (CSP: 10 Hz) [1]. This triple-positive profile provides orthogonal solution-phase confirmation of RNA binding. For comparison, among the fragments screened against SL3base, only a subset (approximately 20–30% across the full screen) yielded positive signals in all three NMR readouts simultaneously [2]. The LOGSY factor of 1.55 places this compound in a moderate affinity range relative to the screen distribution, while the 43% T2 reduction indicates a binding interaction that substantially alters the ligand's rotational correlation time [1]. Importantly, this solution-phase RNA binding activity is complementary to—and mechanistically distinct from—the crystallographically observed protein binding, demonstrating that the compound's binding capacity spans both protein and nucleic acid target classes [3].

NMR fragment screening RNA targeting WaterLOGSY T2 relaxation Chemical shift perturbation

Recommended Application Scenarios


Allosteric PTP1B Inhibitor Elaboration

The compound binds to allosteric sites of PTP1B (not the active site) as demonstrated by crystallographic data in PDB entries 5QDU, 5R5E, 7FRG, and 7GS8, and maintains binding at room temperature—a property held by only ≤39% of cryo-hits from the same screen [1]. Its thieno[2,3-d]pyrimidine scaffold provides a synthetically tractable core with established SAR precedence for kinase and phosphatase inhibitor design [2]. Medicinal chemistry teams targeting PTP1B for diabetes or oncology applications can use this fragment as a validated allosteric anchor with publicly available structural data to guide rational elaboration, an advantage over cryo-only hits from less extensively characterized fragments [1].

Crystallographic Screening Assay Control

With co-crystal structures available against four distinct protein targets (PTP1B, PARP14, NUDT22, Zika NS3 helicase), this compound serves as an unusually well-characterized positive control for crystallographic fragment screening campaigns [1]. Its six PDB depositions provide robust electron density references, making it suitable for benchmarking PanDDA or other fragment detection algorithms. Procurement teams establishing new fragment screening infrastructure can use this compound as a calibration standard, given that its binding has been reproduced across multiple data collection temperatures (cryo and RT), crystal forms, and protein systems [3].

Dual Protein–RNA Binding Probe

This compound is one of the rare fragments with validated binding to both protein targets (via X-ray crystallography across four proteins) and a structured RNA element (SARS-CoV-2 SL3base, via triple-positive NMR: WaterLOGSY 1.55 a.u., T2 43% reduction, CSP 10 Hz) [1][2]. This dual protein–nucleic acid binding capacity makes it valuable for research groups studying target engagement mechanisms that bridge protein and RNA modalities, or for developing counter-screens to discriminate between protein- and RNA-mediated cellular effects of small molecules [2].

Isomer-Selective Library Reference Standard

For laboratories building focused compound libraries, the [2,3-d] ring-fusion geometry of this compound is demonstrably non-equivalent to the [3,2-d] isomer in terms of biological activity, with published data showing reductions exceeding 50 percentage points in % inhibition when the ring fusion is altered [1]. This compound can serve as a reference standard for quality control in thienopyrimidine library synthesis, ensuring that synthetic routes correctly produce the [2,3-d] isomer and not the isomeric [3,2-d] or [3,4-d] byproducts that could compromise SAR interpretation [1].

Quote Request

Request a Quote for N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.